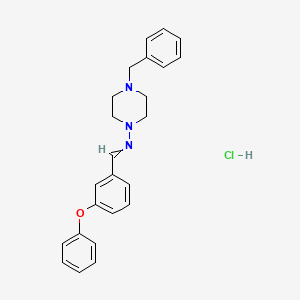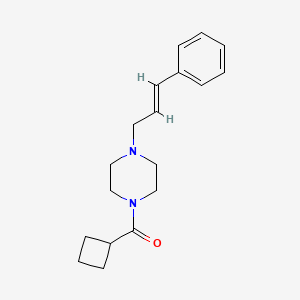
5-isopropyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-isopropyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide, also known as CTDP-31, is a chemical compound that has gained attention from the scientific community due to its potential applications in the field of neuroscience and drug discovery. It belongs to the class of thiophene carboxamides and has shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of 5-isopropyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various cognitive processes such as learning and memory, and its dysfunction has been implicated in the pathogenesis of several neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to enhance the activity of the alpha7 nAChR, leading to increased release of neurotransmitters such as acetylcholine and glutamate. This, in turn, leads to improved cognitive function and neuroprotection. It has also been shown to reduce inflammation and oxidative stress, which are known to contribute to the pathogenesis of various neurological disorders.
Advantages and Limitations for Lab Experiments
5-isopropyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide has several advantages as a potential drug candidate, including its high potency and selectivity for the alpha7 nAChR, as well as its ability to cross the blood-brain barrier. However, it also has limitations, such as its low solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for research on 5-isopropyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide, including further studies on its mechanism of action and optimization of its pharmacokinetic properties. It may also be worthwhile to investigate its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, more research is needed to explore its safety and efficacy in human clinical trials.
In conclusion, this compound is a promising compound with potential applications in the field of neuroscience and drug discovery. Its neuroprotective properties and ability to enhance cognitive function make it an attractive candidate for the treatment of various neurological disorders. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
Synthesis Methods
5-isopropyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-piperidinone with 2-bromoacetophenone, followed by the reaction of the resulting product with thiophene-2-carboxylic acid. The final product is obtained after purification using column chromatography.
Scientific Research Applications
5-isopropyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide has been extensively studied for its potential application in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to possess neuroprotective properties and can enhance cognitive function in animal models.
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-5-propan-2-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-10(2)13-8-11(9-18-13)14(17)15-12-4-6-16(3)7-5-12/h8-10,12H,4-7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJHUVKHCVGZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-dimethyl-4-pyridinyl)-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B4953474.png)
![9-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4953491.png)
![N-(4-methoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4953494.png)
![9-[4-(3,4-dimethylphenoxy)butyl]-9H-carbazole](/img/structure/B4953498.png)



![methyl 5-methyl-2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B4953510.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(3-pyridinyl)ethyl]-2-indanecarboxamide](/img/structure/B4953513.png)

![N-ethyl-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4953525.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-2-pyridinamine](/img/structure/B4953542.png)
![N-(2-ethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4953545.png)
